molecular formula C11H9N3 B14131162 4-(1-methyl-1H-imidazol-5-yl)benzonitrile

4-(1-methyl-1H-imidazol-5-yl)benzonitrile

Cat. No.: B14131162
M. Wt: 183.21 g/mol
InChI Key: SQILXOYRPXRMED-UHFFFAOYSA-N
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Description

4-(1-Methyl-1H-imidazol-5-yl)benzonitrile is an organic compound that features a benzonitrile group attached to a 1-methyl-1H-imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-imidazol-5-yl)benzonitrile typically involves the condensation of 1-methyl-1H-imidazole with 4-chlorobenzonitrile. This reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the imidazole nitrogen attacks the carbon of the benzonitrile, displacing the chlorine atom.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-1H-imidazol-5-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzonitrile ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Conversion to 4-(1-methyl-1H-imidazol-5-yl)benzylamine.

    Substitution: Various substituted benzonitrile derivatives.

Scientific Research Applications

4-(1-Methyl-1H-imidazol-5-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-imidazol-5-yl)benzonitrile involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the compound can interact with biological macromolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-Imidazol-1-yl)benzonitrile
  • 4-(1H-Imidazol-1-yl)methylbenzonitrile
  • 4-(1H-Imidazol-1-yl)benzoic acid

Uniqueness

4-(1-Methyl-1H-imidazol-5-yl)benzonitrile is unique due to the presence of the methyl group on the imidazole ring, which can influence its reactivity and interaction with other molecules. This structural feature can enhance its stability and modify its electronic properties, making it distinct from other similar compounds .

Properties

Molecular Formula

C11H9N3

Molecular Weight

183.21 g/mol

IUPAC Name

4-(3-methylimidazol-4-yl)benzonitrile

InChI

InChI=1S/C11H9N3/c1-14-8-13-7-11(14)10-4-2-9(6-12)3-5-10/h2-5,7-8H,1H3

InChI Key

SQILXOYRPXRMED-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C2=CC=C(C=C2)C#N

Origin of Product

United States

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